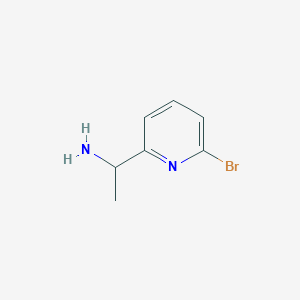

1-(6-Bromopyridin-2-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMOBBCPDRYXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(6-Bromopyridin-2-YL)ethanamine chemical properties

An In-depth Technical Guide to 1-(6-Bromopyridin-2-yl)ethanamine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern medicinal chemistry and materials science. The document delineates its core chemical and physical properties, explores state-of-the-art synthetic methodologies, and details its reactivity and diverse applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of complex molecular architectures.

Introduction

This compound is a chiral bromopyridine derivative of significant value in research and development.[1] Its structure is unique, featuring a pyridine ring functionalized with both a reactive bromine atom and a chiral primary amine side chain. This dual functionality makes it an exceptionally versatile synthetic intermediate.[2] The bromine atom serves as a versatile handle for a multitude of metal-catalyzed cross-coupling reactions, enabling the selective introduction of diverse substituents at the 6-position of the pyridine ring.[1][2] Simultaneously, the (S)- or (R)-configured ethanamine side chain is instrumental for introducing critical stereocenters into target molecules, a paramount consideration in the development of active pharmaceutical ingredients (APIs) and chiral ligands for asymmetric catalysis.[1] This guide will provide an in-depth exploration of the key technical aspects of this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification. The compound exists as a racemic mixture and as distinct enantiomers, each with unique identifiers.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₉BrN₂ | [1][3] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number (Racemate) | 914950-77-9 | [3][4] |

| CAS Number ((S)-enantiomer) | 323584-38-9 | [1] |

| CAS Number ((R)-enantiomer) | 263718-60-1 | [5][6] |

| Predicted Density | 1.477 ± 0.06 g/cm³ | [3][7] |

| Predicted Boiling Point | 264.4 ± 25.0 °C | [7] |

| Appearance | Varies; often supplied as an oil or solid | N/A |

| Purity (Typical) | 95% to 98% | [1] |

Note: Some physical properties are predicted values from chemical software and should be used as an estimate.

Synthesis Strategies: From Prochiral Ketone to Chiral Amine

The primary precursor for the synthesis of this compound is the prochiral ketone, 1-(6-bromopyridin-2-yl)ethanone (also known as 2-acetyl-6-bromopyridine).[1][2] The critical transformation is the enantioselective reduction of the ketone to the desired chiral amine. Three predominant strategies have proven effective in achieving high enantiomeric purity.

Figure 1: Key synthetic routes to (S)-1-(6-Bromopyridin-2-yl)ethanamine.

Asymmetric Catalytic Reduction

A highly efficient method for producing chiral amines is the asymmetric catalytic reduction of the ketone precursor.[1] Asymmetric transfer hydrogenation, often employing chiral Ruthenium-based catalysts of the Noyori type, has shown exceptional success in reducing a wide array of aromatic ketones.[1] The general mechanism involves the formation of a chiral ruthenium hydride species that preferentially delivers a hydride to one face of the ketone, thereby establishing the desired (S)- or (R)-stereocenter with high enantioselectivity.[1]

Chiral Auxiliary-Mediated Synthesis

This strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reduction. A common and effective auxiliary for amine synthesis is N-sulfinylamine, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary).[1] The ketone precursor is first condensed with the chiral sulfinamide to form an N-sulfinyl imine. The bulky tert-butanesulfinyl group then directs a subsequent hydride reduction (e.g., with sodium borohydride) to occur on the less sterically hindered face of the imine, leading to a high degree of diastereoselectivity.[1] The auxiliary can then be cleaved under acidic conditions to yield the final chiral amine.

Biocatalytic Transamination

Biocatalysis represents a powerful and environmentally friendly alternative for chiral amine synthesis, offering superb enantioselectivity under mild reaction conditions.[1] For the synthesis of the (S)-enantiomer, the prochiral ketone is treated with an (S)-selective ω-transaminase enzyme. These enzymes catalyze the transfer of an amino group from a donor molecule to the ketone.[1] A common amine donor is isopropylamine, which is advantageous as its deaminated byproduct is acetone, a volatile solvent that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]

-

Enzyme and Reagent Preparation: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) containing the ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor (approx. 1 mM), and the amine donor, isopropylamine.

-

Substrate Addition: Dissolve 1-(6-bromopyridin-2-yl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to improve solubility and add it to the enzyme solution to achieve the desired substrate concentration.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion rate and enantiomeric excess (% ee) of the product.

-

Work-up and Extraction: Once the reaction reaches completion, quench it by adding a strong base (e.g., NaOH) to raise the pH > 10. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the highly pure chiral amine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites, which can be addressed orthogonally.

Figure 2: Dual reactivity of this compound.

Reactions at the Primary Amine

The primary amine group is nucleophilic and readily participates in a variety of classical amine reactions:

-

Acylation: Reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amides.[1]

-

Alkylation: Undergoes alkylation with alkyl halides to produce secondary or tertiary amines.[1]

-

Urea Formation: Reacts with isocyanates to synthesize corresponding urea derivatives.[1]

Reactions at the Bromine-Substituted Pyridine Ring

The bromine atom at the 6-position is an excellent leaving group in metal-catalyzed cross-coupling reactions. This site allows for the construction of complex C-C and C-heteroatom bonds.[1][2]

-

Suzuki-Miyaura Coupling: Reacts with aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted pyridines.[1][2]

-

Buchwald-Hartwig Amination: Couples with primary or secondary amines to introduce new nitrogen-based substituents.[1][2]

-

Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl moieties on the pyridine ring.[2]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the coupled product.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of this compound. While specific spectra are dependent on the solvent and instrument, the expected features are summarized below.

| Technique | Expected Features |

| ¹H NMR | - Pyridine Ring Protons: 3 aromatic protons, likely appearing as doublets and a triplet in the δ 7.0-8.0 ppm region. - Methine Proton (CH): A quartet adjacent to the methyl group and the NH₂ group. - Methyl Protons (CH₃): A doublet coupled to the methine proton. - Amine Protons (NH₂): A broad singlet, whose chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Pyridine Ring Carbons: 6 distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to bromine (C-Br) being significantly influenced. - Methine Carbon (CH): A signal in the aliphatic region. - Methyl Carbon (CH₃): A signal in the upfield aliphatic region. |

| Mass Spec (MS) | The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing as two peaks with a mass difference of 2 (e.g., at m/z 200 and 202). |

| Infrared (IR) | - N-H Stretch: A characteristic medium to strong band (or doublet) around 3300-3400 cm⁻¹ for the primary amine. - C-H Stretch: Aromatic and aliphatic C-H stretching bands. - C=C, C=N Stretch: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring. |

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

| Aspect | Guideline | Source(s) |

| Hazards | May cause skin, eye, and respiratory irritation. Toxic if swallowed and fatal in contact with skin. | [1][8][9] |

| Handling | Use only with adequate ventilation. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [8][10] |

| Storage | Store in a tightly closed container in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. | [1][6][11] |

| Use Restriction | This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use. | [1][8][12] |

Conclusion

This compound is a high-value, versatile building block with significant potential in drug discovery and materials science. Its dual reactivity allows for the strategic and divergent synthesis of complex molecular libraries. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, is essential for any scientist aiming to exploit its full synthetic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 5. (R)-1-(6-bromopyridin-2-yl)ethan-1-amine (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chembk.com [chembk.com]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

- 11. 1415303-42-2|(S)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 12. (S)-1-(6-BROMOPYRIDIN-2-YL)ETHANAMINE HCL | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of 1-(6-Bromopyridin-2-YL)ethanamine

This technical guide offers a comprehensive examination of the physical properties of 1-(6-bromopyridin-2-yl)ethanamine, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its core physical characteristics, the methodologies for their determination, and the scientific rationale behind these experimental choices. By grounding our discussion in established scientific principles and data from reliable sources, this guide aims to be an essential resource for the effective application of this compound in a scientific setting.

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound is a synthetically versatile molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, which features a pyridine ring substituted with a bromine atom and a chiral ethylamine group, makes it a valuable precursor in the synthesis of a wide array of complex organic molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the chiral amine is a critical component in the development of stereospecific therapeutic agents.

A thorough understanding of the physical properties of this compound is fundamental to its successful application in research and development. These properties dictate the conditions required for its purification, handling, and storage, and are crucial for the design and optimization of synthetic routes. This guide will provide a detailed overview of these properties, supported by experimental data and established analytical techniques.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are essential for a variety of laboratory and industrial applications, from reaction setup to process scale-up.

| Physical Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Predicted Boiling Point | 264.4 ± 25.0 °C at 760 mmHg |

| Boiling Point of Related Compound | 92-93 °C at 12 mmHg (for 2-(2-Pyridyl)ethylamine) |

| Predicted Density | 1.477 ± 0.06 g/cm³[1] |

| Storage Temperature | 2-8°C |

It is important to note that the boiling point and density are predicted values and should be confirmed experimentally for precise applications.

Experimental Methodologies for Physical Property Determination

Accurate determination of physical properties is paramount for the consistent and reliable use of any chemical compound. The following section outlines the standard experimental protocols for measuring the key physical properties of this compound.

Boiling Point Determination via Vacuum Distillation

Causality Behind Experimental Choice: For compounds with high boiling points at atmospheric pressure, vacuum distillation is the preferred method of purification. Lowering the pressure above the liquid reduces its boiling point, thereby preventing thermal decomposition that can occur at elevated temperatures. This technique is essential for obtaining a pure sample of this compound without compromising its molecular integrity.

Experimental Protocol:

-

Apparatus Setup: A vacuum distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints must be securely sealed to maintain a stable vacuum.

-

Sample Preparation: The crude this compound is placed in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level, monitored by a manometer.

-

Heating: The distillation flask is gently heated using a heating mantle.

-

Data Collection: The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Experimental Workflow: Vacuum Distillation

Caption: Workflow for determining boiling point under vacuum.

Density Measurement

Causality Behind Experimental Choice: Density is a fundamental physical property that is useful for converting between mass and volume and can be an indicator of purity. A pycnometer is used to obtain a precise measurement of density by accurately determining the mass of a known volume of the liquid.

Experimental Protocol:

-

Pycnometer Calibration: The mass of a clean, dry pycnometer is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is remeasured to determine the exact volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The mass is then measured at the same temperature.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement

Causality Behind Experimental Choice: The refractive index is a characteristic property of a substance and is sensitive to impurities. It is a quick and non-destructive method to assess the purity of a liquid sample. An Abbe refractometer is commonly used for this measurement.

Experimental Protocol:

-

Instrument Calibration: The refractometer is calibrated using a standard with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs, and the refractive index is read from the scale. The temperature of the measurement should also be recorded.

Logical Relationship of Physical Properties to Purity

Caption: Key physical properties are direct indicators of compound purity.

Safety and Handling

Due to its chemical nature, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is known to cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

-

Storage: this compound should be stored in a cool, dry place, away from incompatible materials. The recommended storage temperature is between 2-8°C to maintain its stability.

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest to the scientific community. By understanding and correctly applying the experimental methodologies described herein, researchers can ensure the quality and consistency of their work. The accurate determination and application of these physical properties are crucial for the advancement of research and development in the pharmaceutical and chemical industries.

References

A-Technical-Guide-to-1-(6-Bromopyridin-2-YL)ethanamine-(CAS-914950-77-9):-A-Pivotal-Chiral-Building-Block-in-Modern-Drug-Discovery

Abstract

1-(6-Bromopyridin-2-YL)ethanamine, registered under CAS number 914950-77-9, is a chiral primary amine that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its structure, which combines a reactive bromopyridine core with a chiral ethylamine side chain, offers a unique duality for synthetic chemists. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the amine group provides a nucleophilic center for constructing amides, sulfonamides, and more complex nitrogen-containing heterocycles. This guide provides an in-depth analysis of the compound's physicochemical properties, explores established and innovative synthetic and purification strategies, details its characterization, and highlights its significant applications in the synthesis of bioactive molecules.

Physicochemical and Structural Properties

Understanding the fundamental properties of a synthetic building block is paramount for its effective use in multi-step syntheses. This compound is a compound whose utility is directly linked to its distinct structural features.

Key Properties Summary:

| Property | Value | Source |

| CAS Number | 914950-77-9 | [1][2] |

| Molecular Formula | C₇H₉BrN₂ | [1][3] |

| Molecular Weight | 201.07 g/mol | [1][3] |

| Predicted Density | 1.477 ± 0.06 g/cm³ | [1] |

| Appearance | Typically a white powder | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [3][4] |

The molecule's structure is defined by two key reactive sites:

-

The 6-Bromo Substituent: The bromine atom on the pyridine ring is an excellent leaving group, making it an ideal site for functionalization via powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are foundational in modern medicinal chemistry for constructing complex molecular architectures.[3][5]

-

The Chiral Primary Amine: The (S) or (R) configured ethanamine side chain is crucial for introducing a specific stereocenter into a target molecule.[3] This is of utmost importance in drug development, as the stereochemistry of a molecule dictates its interaction with chiral biological targets like enzymes and receptors.[3] The primary amine is a versatile nucleophile, readily undergoing reactions such as acylation, alkylation, and urea formation.[3]

Synthesis and Purification Strategies

The synthesis of enantiomerically pure this compound is a critical step that dictates its utility and cost-effectiveness. The primary precursor for its synthesis is the prochiral ketone, 1-(6-bromopyridin-2-yl)ethanone.[3][6] Several robust strategies exist to achieve the desired chirality.

Asymmetric Synthesis Methodologies

The choice of synthetic route is often a balance between scalability, cost, enantiomeric purity, and available technology.

-

Diastereoselective Reduction using Chiral Auxiliaries: A common and reliable method involves the use of a chiral auxiliary, such as (S)-tert-butanesulfinamide (Ellman's auxiliary). The precursor ketone is first condensed with the auxiliary to form an N-sulfinyl imine. The bulky tert-butanesulfinyl group then directs a hydride reducing agent (e.g., sodium borohydride) to attack from the less hindered face, resulting in a diastereoselective reduction.[3] Subsequent acidic cleavage of the auxiliary yields the desired chiral primary amine.[3] The key advantage here is the high diastereoselectivity often achieved, leading to excellent enantiomeric purity in the final product.

-

Asymmetric Transfer Hydrogenation: This method represents a more atom-economical approach. It employs a chiral transition metal catalyst, often based on Ruthenium (such as Noyori-type catalysts), to directly reduce the precursor ketone to the chiral amine.[3] The process involves the transfer of hydrogen from a donor molecule to the ketone, guided by the chiral ligand on the metal center. This technique is highly valued in industrial settings for its efficiency and catalytic nature.

-

Biocatalytic Transamination: Leveraging the high selectivity of enzymes, this "green chemistry" approach is gaining prominence. An (S)-selective ω-transaminase can convert the precursor ketone directly into (S)-1-(6-Bromopyridin-2-YL)ethanamine with exceptional enantioselectivity.[3][7] The reaction requires an amine donor, such as isopropylamine, which is converted to acetone as a byproduct that can be easily removed to drive the reaction equilibrium forward.[3] Biocatalysis offers mild reaction conditions and unparalleled stereocontrol, making it an attractive option for pharmaceutical manufacturing.[7]

Synthesis and Purification Workflow

A typical laboratory-scale workflow for the synthesis via a chiral auxiliary approach is outlined below.

References

- 1. chembk.com [chembk.com]

- 2. 1-(6-BROMO-2-PYRIDYL)ETHYLAMINE, CasNo.914950-77-9 Shanghai AngewChem Co., Ltd. China (Mainland) [angewchem.lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1415303-42-2|(S)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

(S)-1-(6-Bromopyridin-2-YL)ethanamine synthesis

An In-Depth Technical Guide to the Synthesis of (S)-1-(6-Bromopyridin-2-YL)ethanamine

Abstract

(S)-1-(6-Bromopyridin-2-YL)ethanamine is a pivotal chiral building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a stereogenic center adjacent to a functionalizable pyridine ring, makes it an invaluable intermediate for synthesizing complex, biologically active molecules, including kinase inhibitors and ligands for challenging protein targets.[1][2] The primary synthetic challenge lies in the efficient and precise installation of the (S)-stereocenter. This guide provides an in-depth analysis of the core strategies for synthesizing this compound, moving beyond mere protocols to explore the underlying chemical principles and rationale. We will dissect three principal methodologies: asymmetric synthesis from the prochiral ketone, biocatalytic transformation, and classical chiral resolution. Each section is designed to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary to select and implement the optimal synthetic route for their specific application.

Retrosynthetic Analysis and Strategic Overview

The most logical and convergent approach to (S)-1-(6-bromopyridin-2-yl)ethanamine begins with the corresponding prochiral ketone, 1-(6-bromopyridin-2-yl)ethanone.[1] This precursor is readily accessible and serves as the common starting point for most enantioselective strategies. The core synthetic challenge is the asymmetric transformation of the ketone's carbonyl group into the desired chiral amine.

Caption: Retrosynthetic analysis of the target amine.

The choice of method to effect this transformation dictates the overall efficiency, scalability, and cost-effectiveness of the synthesis. We will explore three dominant pathways:

-

Catalytic Asymmetric Synthesis: Employing transition metal catalysts with chiral ligands to directly form the (S)-enantiomer.

-

Biocatalytic Asymmetric Synthesis: Leveraging the exquisite selectivity of enzymes, specifically transaminases.

-

Chiral Resolution: Synthesizing the racemic amine and subsequently separating the desired (S)-enantiomer.

Asymmetric Synthesis from a Prochiral Ketone

This approach is often preferred in modern synthesis as it builds the desired stereocenter directly, avoiding the inherent 50% material loss of classical resolution.

Strategy 1: Catalytic Asymmetric Reductive Amination

Direct reductive amination of a ketone with an ammonia source is a highly atom-economical route to primary amines. The key to success is the catalyst system, which must provide high chemo- and enantioselectivity.

Causality and Expertise: Ruthenium-based catalysts, paired with sophisticated chiral phosphine ligands like TunePhos, have proven exceptionally effective for this transformation.[3] The catalyst orchestrates the stereoselective transfer of hydrogen to an imine intermediate, which is formed in situ from the ketone and an ammonia source. The choice of ammonium acetate is strategic; it serves as a readily available and manageable source of ammonia in the reaction medium.[3] The reaction is typically run under a hydrogen atmosphere, which acts as the terminal reductant.

Caption: Workflow for catalytic asymmetric reductive amination.

Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

-

Reactor Setup: To a high-pressure reactor, add 1-(6-bromopyridin-2-yl)ethanone (1.0 equiv), ammonium acetate (5-10 equiv), and the Ruthenium/C3-TunePhos catalyst (0.5-1.0 mol%).[3]

-

Solvent Addition: Add a suitable solvent, such as trifluoroethanol (TFE), under an inert atmosphere (e.g., Argon).[3]

-

Reaction: Seal the reactor, purge with H₂, and then pressurize with H₂ gas to the desired pressure (typically 50-80 atm). Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by HPLC or TLC until consumption of the starting ketone is complete.

-

Workup: Cool the reactor to room temperature and carefully vent the H₂ pressure. Quench the reaction mixture with a basic aqueous solution (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the (S)-amine.

-

Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Strategy 2: Biocatalytic Asymmetric Transamination

Biocatalysis offers an environmentally benign and exceptionally selective alternative to traditional chemical methods.[4] For the synthesis of chiral amines, ω-transaminases (ω-TAs) are the enzymes of choice.[5]

Causality and Expertise: An (S)-selective ω-transaminase catalyzes the transfer of an amino group from a donor molecule to the prochiral ketone.[1] The enzyme's active site creates a chiral environment that ensures the amino group is added to only one face of the ketone, resulting in exceptionally high enantiomeric purity (often >99% ee).[5] A common and efficient amine donor is isopropylamine; its use is advantageous because the byproduct is acetone, a volatile and easily removable compound, which helps drive the reaction equilibrium towards the product side.[1]

Caption: The catalytic cycle of a ω-transaminase.

Protocol: Biocatalytic Transamination

-

Reaction Mixture: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Reagent Addition: Add the pyridoxal 5'-phosphate (PLP) cofactor (approx. 1 mM), the selected (S)-selective ω-transaminase, and the amine donor, isopropylamine (5-10 equiv).

-

Substrate Addition: Add the 1-(6-bromopyridin-2-yl)ethanone substrate. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

-

Reaction: Maintain the reaction at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring and Equilibrium Shift: Monitor the reaction by HPLC. The removal of the acetone byproduct (e.g., by sparging with an inert gas or performing the reaction under a slight vacuum) can be employed to drive the reaction to completion.[5]

-

Workup: Once the reaction is complete, acidify the mixture to protonate the product amine and stop the enzyme. Extract the unreacted substrate and byproducts with an organic solvent.

-

Isolation: Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine product and extract it into an organic solvent (e.g., dichloromethane).

-

Purification: Dry, filter, and concentrate the organic extracts. The crude product is often of high purity, but can be further purified by chromatography if necessary.

-

Validation: Confirm enantiomeric excess (>99% is common) via chiral HPLC.

Chiral Resolution of Racemic Amine

While asymmetric synthesis is often preferred, classical resolution remains a robust and viable strategy, particularly when a highly efficient crystallization can be developed. This method involves synthesizing the racemic amine first, followed by separation of the enantiomers.

Causality and Expertise: The principle of chiral resolution relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[6] Diastereomers have different physical properties, including solubility, which allows them to be separated by conventional techniques like fractional crystallization.[6][7] For resolving a basic amine, a chiral acid such as (+)-O,O'-Dibenzoyl-D-tartaric acid is an excellent choice. The resulting diastereomeric salts, [(S)-amine][(+)-acid] and [(R)-amine][(+)-acid], will exhibit different solubilities in a given solvent system, enabling the selective crystallization of one salt.

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Protocol: Chiral Resolution with a Tartaric Acid Derivative

-

Racemate Synthesis: First, synthesize the racemic 1-(6-bromopyridin-2-yl)ethanamine via a standard, non-asymmetric method (e.g., reductive amination of the ketone with sodium borohydride and ammonium chloride).

-

Salt Formation: Dissolve the racemic amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5-1.0 equiv), in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution. The diastereomeric salt of the desired enantiomer should preferentially crystallize. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

-

Liberation of Free Amine: Suspend the collected salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 2M NaOH). Stir vigorously until all solids have dissolved. The base neutralizes the acidic resolving agent, liberating the free (S)-amine into the organic layer.

-

Purification: Separate the layers, and wash the organic layer with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched (S)-amine.

-

Validation: Determine the enantiomeric excess via chiral HPLC. The ee can often be improved by recrystallizing the diastereomeric salt before the liberation step.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision driven by factors such as scale, cost, required enantiopurity, and available technology.

| Parameter | Catalytic Asymmetric Reductive Amination | Biocatalytic Transamination | Chiral Resolution |

| Typical Yield | 70-95% | 85-95% (can be >90%)[5] | <50% (theoretical max) |

| Enantiomeric Excess | Good to Excellent (up to 98% ee)[3] | Excellent (>99% ee is common)[5] | Variable, depends on crystallization efficiency |

| Atom Economy | High | High | Low (discards >50% of material) |

| Scalability | Good, but may require specialized high-pressure equipment | Excellent, scalable from lab to industrial fermenters | Well-established for large scale, but process can be lengthy |

| Key Advantages | Direct, high throughput, broad substrate scope | Exceptional selectivity, mild/green conditions, high ee | Robust, well-understood technology, no specialized catalysts |

| Key Disadvantages | Cost of precious metal catalysts and ligands, requires H₂ pressure | Enzyme cost/availability, requires process optimization to overcome equilibrium | Inherently wasteful, can be labor-intensive, success is not guaranteed |

Storage and Safety

(S)-1-(6-Bromopyridin-2-YL)ethanamine should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to maintain its stability and purity.[1] The recommended storage temperature is 2-8°C.[1][2] As with all amine and pyridine derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. The compound may cause skin, eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.

References

- 1. (S)-1-(6-Bromopyridin-2-yl)ethanamine|CAS 323584-38-9 [benchchem.com]

- 2. (S)-1-(6-Bromopyridin-3-yl)ethanamine [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [snv63.ru]

- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

A Technical Guide to 1-(6-Bromopyridin-2-yl)ethanamine: Properties, Synthesis, and Applications in Drug Discovery

This document provides an in-depth technical overview of 1-(6-bromopyridin-2-yl)ethanamine, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core physicochemical properties, explore robust synthetic routes to its enantiopure forms, and discuss its strategic application in the construction of complex, biologically active molecules.

Core Physicochemical Properties and Structural Analysis

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom and a chiral ethylamine side chain. This specific arrangement of functional groups makes it a highly valuable synthon in pharmaceutical development. The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the chiral primary amine is critical for introducing stereocenters that dictate molecular interactions with biological targets.[1]

The compound is most commonly supplied as a racemic mixture or as its individual (R) or (S) enantiomers. For laboratory use, it is also frequently available as a hydrochloride salt to improve stability and handling.

| Property | Value | Source |

| Molecular Formula (Free Base) | C₇H₉BrN₂ | [1][2][3] |

| Molecular Weight (Free Base) | 201.06 g/mol | [1][4] |

| CAS Number (Racemic) | 914950-77-9 | [2][4] |

| CAS Number ((S)-enantiomer) | 323584-38-9 | [1] |

| CAS Number ((R)-enantiomer) | 263718-60-1 | [3] |

| Molecular Formula (HCl Salt) | C₇H₁₀BrClN₂ | [5][6] |

| Molecular Weight (HCl Salt) | 237.53 g/mol | [5] |

| CAS Number ((S)-HCl Salt) | 1415303-42-2 | [5][6] |

| Typical Purity | 95% to 98% | [1] |

| Predicted Density | 1.477 ± 0.06 g/cm³ | [2] |

The structural utility of this molecule is best understood by considering its two key reactive sites.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - CAS:914950-77-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. (S)-1-(6-BROMOPYRIDIN-2-YL)ETHANAMINE HCL | CymitQuimica [cymitquimica.com]

- 6. 1415303-42-2|(S)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Optimal Storage and Stability Assessment of 1-(6-Bromopyridin-2-YL)ethanamine

Introduction

1-(6-Bromopyridin-2-YL)ethanamine is a chiral bromopyridine derivative of significant value in modern chemical and pharmaceutical research.[1] Its structure, featuring a versatile brominated pyridine core ripe for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a chiral ethanamine side chain for introducing stereocenters, makes it a critical building block for complex active pharmaceutical ingredients (APIs).[1] The integrity of this reagent is paramount; its degradation can compromise experimental outcomes, yield, and the purity of downstream products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and establishes rigorous protocols for its storage, handling, and stability assessment.

Physicochemical Properties and Intrinsic Reactivity

Understanding the inherent chemical nature of this compound is fundamental to predicting its stability. The molecule's reactivity is dominated by two key functional groups: the primary amine and the bromopyridine ring.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BrN₂ | [1][2][3] |

| Molecular Weight | ~201.07 g/mol | [1][2][3][4] |

| Appearance | Varies; often a liquid or crystalline solid | [5][6] |

| Predicted Density | ~1.477 g/cm³ | [2][3] |

| Predicted pKa | ~8.77 | [3] |

The primary amine is nucleophilic and readily participates in reactions such as acylation, alkylation, and condensation with carbonyls to form imines.[1] While essential for synthesis, this reactivity also makes the amine susceptible to degradation from atmospheric components like carbon dioxide. The bromine atom on the electron-deficient pyridine ring is a key site for metal-catalyzed functionalization but can also be a point of vulnerability under certain conditions.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the first line of defense against chemical degradation. The following recommendations are based on the compound's known sensitivities.

Optimal Storage Conditions

The primary goal is to mitigate exposure to atmospheric components, light, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation reactions. Multiple suppliers consistently recommend this temperature range.[1][3][4][7][8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine group and reaction with atmospheric moisture and CO₂. This is a critical requirement noted by suppliers.[1][3][7][8] |

| Light | Store in a dark place (Amber vial) | Protects against photodegradation, a known issue for brominated aromatic compounds.[1][5] |

| Container | Tightly-sealed container | Prevents ingress of air and moisture.[9][10][11] |

Safe Handling Procedures

Due to its potential irritant properties, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[9][10]

-

Personal Protective Equipment :

-

Handling : Use spark-proof tools and ground containers when transferring material, as related bromopyridines can be flammable.[13][14] Avoid creating dust or aerosols. After handling, wash hands thoroughly.[9]

Understanding Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors, each capable of initiating a distinct degradation pathway.

Key Instability Factors

-

Atmosphere : The compound is sensitive to air and moisture.[5][11] The primary amine can be oxidized, and its basicity makes it prone to reacting with atmospheric CO₂ to form a carbamate salt. 2-aminopyridine, a related parent structure, is known to decompose in air.[6]

-

Light : Aromatic bromides can be susceptible to photolytic cleavage, where UV light can induce the formation of radical species, leading to a cascade of decomposition products. Storing in the dark is a necessary precaution.[1][5]

-

Temperature : Elevated temperatures accelerate the rate of all degradation reactions. Thermal decomposition can lead to the release of toxic gases, including nitrogen oxides and hydrogen bromide.[11][15]

-

Incompatible Materials : Contact with strong oxidizing agents, strong acids, and acid chlorides should be strictly avoided as they will react exothermically and destructively with the amine functionality.[14][16]

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chempanda.com [chempanda.com]

- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1415303-42-2|(S)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 188637-63-0|(6-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 9. aksci.com [aksci.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. 2-Bromopyridine(109-04-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

1-(6-Bromopyridin-2-YL)ethanamine safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1-(6-Bromopyridin-2-yl)ethanamine

This document provides a comprehensive safety and handling guide for this compound (CAS No: 914950-77-9), a critical building block in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical safety literature to ensure a thorough understanding of the associated hazards and the implementation of robust safety protocols.

Understanding the Hazard Profile

This compound is a substituted pyridine derivative. Its chemical structure, containing a bromine atom and an amino group, dictates its reactivity and toxicological profile. A comprehensive understanding of its hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this understanding.

The compound is classified with significant acute toxicity, alongside irritant properties. The primary routes of exposure are oral ingestion, dermal contact, and inhalation. The "Danger" signal word and associated hazard statements underscore the need for stringent control measures.[1][2][3]

GHS Classification and Hazard Statements

A summary of the GHS classification provides an immediate overview of the primary risks associated with this chemical.

| Hazard Class | Category | Hazard Statement | Description |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Small quantities may cause serious health effects or death if ingested.[1][2][3] |

| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin | Skin contact can lead to significant toxicity and potentially lethal outcomes.[2][3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Inhalation of dusts, mists, or vapors can cause severe systemic toxicity.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact will likely cause inflammation, redness, and discomfort.[2][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially damaging, irritation.[2][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract.[2][4][5] |

| Flammable Liquids | Category 4 | H227: Combustible liquid | The material requires heating before ignition can occur.[2] |

Causality Insight: The toxicity profile is typical for halogenated aromatic amines. The pyridine ring is a known metabolic target, and the bromo-substituent can influence its electronic properties and metabolic fate. The primary amine group provides a site for biological interactions and potential metabolic activation. The irritant effects are a direct consequence of the chemical's reactivity with biological tissues.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is the implementation of the hierarchy of controls, which prioritizes eliminating or reducing hazards at their source. When handling this compound, a combination of engineering controls and robust PPE is mandatory.

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][4]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[6] Their proximity is critical for immediate decontamination in case of an exposure.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment of the planned procedures.

-

Hand Protection: Due to the high dermal toxicity ("Fatal in contact with skin"), glove selection is critical. Double-gloving is recommended. Use a chemically resistant outer glove (e.g., nitrile or neoprene) over an inner glove. Discard gloves immediately if contamination is suspected and wash hands thoroughly.[2]

-

Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times.[7][8] When there is a significant risk of splashing or when working outside a fume hood (not recommended), a face shield should be worn in addition to goggles.[7]

-

Skin and Body Protection: A flame-resistant laboratory coat is mandatory. Additional protection, such as chemically resistant aprons or sleeves, should be worn for large-scale operations. Do not wear shorts or open-toed shoes in the laboratory.[7]

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood or in the event of a ventilation failure, a respirator is required. A full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) should be used.[2][9] All respirator use must be in accordance with a formal respiratory protection program.

Caption: PPE Protocol for this compound

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures

-

Pre-Use Inspection: Before use, visually inspect the container for any damage or leaks.

-

Controlled Dispensing: Weigh and transfer the material in a chemical fume hood. Use tools (spatulas, syringes) that minimize the generation of dust or aerosols.

-

Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] After handling, wash hands and face thoroughly before leaving the work area.[2]

-

Waste Management: All contaminated disposables (gloves, pipette tips, paper towels) must be considered hazardous waste and disposed of in a designated, sealed waste container.

Storage Requirements

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[4][5][6]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The recommended storage temperature is often between 2-8°C in an inert atmosphere.[1][11][12]

-

Security: The storage area should be locked or otherwise accessible only to authorized personnel.[2][4][5]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm. All personnel must be trained on these emergency procedures.

First-Aid Measures

| Exposure Route | Immediate Action Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[4][5][6] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (use a barrier device).[4][5][6] 3. Seek immediate medical attention.[5] |

| Skin Contact | 1. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[4][6] 2. Use a safety shower if the contact area is large. 3. Seek immediate medical attention due to the high dermal toxicity.[5] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] 2. Remove contact lenses if present and easy to do.[4][5] 3. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | 1. Do NOT induce vomiting.[5] 2. Rinse the mouth thoroughly with water.[2][5] 3. Never give anything by mouth to an unconscious person.[5][9] 4. Call a poison control center or seek immediate medical attention.[2] |

Self-Validating System: The protocol is designed for immediate action. Showing the Safety Data Sheet to responding medical personnel is a critical step that validates the response by providing them with essential toxicological information.[4][5]

Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition Sources: Remove all sources of heat and ignition.[2]

-

Containment: Wearing full PPE, contain the spill. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.

-

Cleanup: Collect the absorbed material and spilled substance into a designated, labeled hazardous waste container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

-

Reporting: Report the incident to the appropriate environmental health and safety (EHS) department.

Caption: Accidental Release Response Workflow

Fire-Fighting Measures

While classified as a combustible liquid, meaning it requires heating to ignite, its hazardous combustion products necessitate a specific fire response.[2]

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2]

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][9] Do not allow fire-extinguishing water to enter drains or surface water.[2]

Toxicological and Physicochemical Insights

Understanding the material's properties is key to anticipating its behavior in the laboratory and in the event of a release.

Toxicological Summary

The primary toxicological concerns are acute toxicity via all major exposure routes and severe irritation to the skin, eyes, and respiratory system.[2][3][4][5] Symptoms of overexposure can include a burning sensation, coughing, shortness of breath, headache, nausea, and vomiting.[2] To date, the chemical, physical, and toxicological properties have not been thoroughly investigated, and it is not listed as a carcinogen by IARC, NTP, or OSHA.[2] This lack of comprehensive data reinforces the need to treat the compound with extreme caution.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 914950-77-9 | [4][11][13] |

| Molecular Formula | C₇H₉BrN₂ | [11][13] |

| Molecular Weight | 201.07 g/mol | [13] |

| Predicted Density | 1.477 ± 0.06 g/cm³ | [13] |

| Predicted Boiling Point | 264.4 ± 25.0 °C | [13] |

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[10]

-

Collection: Collect surplus material and contaminated items in a designated, properly labeled, and sealed container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[2][4][9] Do not dispose of via sanitary sewer systems.

By implementing the multi-layered safety systems detailed in this guide—from understanding the inherent hazards to applying rigorous engineering and administrative controls—researchers can confidently and safely utilize this compound in their critical work.

References

- 1. 188637-63-0|(6-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1415303-42-2|(S)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. echemi.com [echemi.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. 914950-77-9|this compound|BLD Pharm [bldpharm.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. chembk.com [chembk.com]

Spectroscopic Blueprint of a Key Chiral Building Block: 1-(6-Bromopyridin-2-yl)ethanamine

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chiral building blocks is not merely a procedural step but the very foundation of innovation. 1-(6-Bromopyridin-2-yl)ethanamine, a versatile chiral amine, serves as a critical intermediate in the synthesis of complex molecular architectures. Its pyridine core, substituted with a bromine atom, offers a reactive handle for cross-coupling reactions, while the chiral ethylamine sidechain is instrumental for introducing stereospecificity. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering researchers a comprehensive reference for its identification and quality control. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule consists of a 2,6-disubstituted pyridine ring and a chiral ethylamine group. The bromine atom and the ethylamine substituent create a distinct electronic environment for the aromatic protons and carbons, while the primary amine and the aliphatic sidechain give rise to characteristic signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic pyridine protons, the methine proton of the ethylamine sidechain, the methyl protons, and the amine protons.

Expected ¹H NMR Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.55 | t | 1H | H-4 | The H-4 proton is expected to appear as a triplet due to coupling with the adjacent H-3 and H-5 protons. |

| ~7.25 | d | 1H | H-3 or H-5 | The H-3 and H-5 protons are in different electronic environments and are expected to appear as doublets due to coupling with H-4. |

| ~7.15 | d | 1H | H-5 or H-3 | Their exact chemical shifts can be influenced by the solvent and concentration. |

| ~4.10 | q | 1H | CH-NH₂ | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. |

| ~1.80 | br s | 2H | NH₂ | The protons of the primary amine often appear as a broad singlet and their chemical shift is highly variable depending on solvent, concentration, and temperature. |

| ~1.40 | d | 3H | CH₃ | The methyl protons are coupled to the single methine proton, giving a doublet. |

Key Insights:

-

The downfield region (7.0-8.0 ppm) is characteristic of the protons on the pyridine ring. The triplet-doublet-doublet pattern is indicative of a 2,6-disubstituted pyridine.

-

The quartet at ~4.10 ppm and the doublet at ~1.40 ppm are a classic ethyl group pattern, confirming the structure of the sidechain.

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.0 | C-2 | The carbon atom attached to the ethylamine group is expected to be significantly downfield due to the electronegativity of the nitrogen atom. |

| ~141.0 | C-6 | The carbon atom bonded to the bromine atom will also be downfield. |

| ~139.0 | C-4 | The C-4 carbon typically resonates at a lower field in substituted pyridines. |

| ~125.0 | C-5 | Aromatic carbon signal. |

| ~120.0 | C-3 | Aromatic carbon signal. |

| ~52.0 | CH-NH₂ | The methine carbon of the ethylamine group. |

| ~25.0 | CH₃ | The methyl carbon of the ethylamine group. |

Self-Validation: The presence of seven distinct signals in the ¹³C NMR spectrum would be consistent with the seven carbon atoms in the proposed structure of this compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3250 | N-H stretch | Primary Amine (-NH₂) | Medium (typically two bands) |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium-Weak |

| 2975-2850 | C-H stretch | Aliphatic (CH, CH₃) | Medium-Strong |

| ~1640 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1600-1450 | C=C and C=N stretch | Pyridine Ring | Medium-Strong |

| ~1100 | C-N stretch | Amine | Medium |

| ~1030 | C-Br stretch | Bromo-aromatic | Strong |

Key Insights:

-

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indicator of a primary amine (symmetric and asymmetric N-H stretching).

-

The combination of aromatic and aliphatic C-H stretching bands confirms the presence of both the pyridine ring and the ethyl sidechain.

-

A strong absorption around 1030 cm⁻¹ is characteristic of the C-Br bond in a bromopyridine system.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the neat this compound (liquid or solid) directly onto the ATR crystal.

-

Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₉BrN₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Therefore, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak, with two peaks of roughly equal intensity at m/z = 200 and m/z = 202.

-

[M+H]⁺: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed. This would appear as an isotopic cluster at m/z = 201 and m/z = 203.

Key Fragmentation Pathways:

The primary fragmentation event is often the loss of a methyl group (•CH₃) from the molecular ion, which is a common α-cleavage for amines.

-

Loss of Methyl Radical: [C₇H₉BrN₂]⁺• → [C₆H₆BrN₂]⁺ + •CH₃ (m/z 200/202) → (m/z 185/187)

This resulting ion is stabilized by the nitrogen atom. Further fragmentation of the pyridine ring can also occur.

Caption: Primary fragmentation of the molecular ion.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI/ESI)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile for ESI, or introduce a small amount of the neat sample for Electron Ionization (EI).

-

Instrumentation: Utilize a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatography-Mass Spectrometer (LC-MS) for ESI.

-

Data Acquisition:

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to yield protonated molecules ([M+H]⁺).

-

-

Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical package for the characterization of this compound. While ¹H and ¹³C NMR establish the precise connectivity of the carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for researchers, enabling confident identification and quality assessment of this important chiral building block in their synthetic endeavors.

Introduction: The Critical Role of Solubility in Research and Development

An In-depth Technical Guide to the Solubility of 1-(6-Bromopyridin-2-YL)ethanamine in Organic Solvents

This compound is a chiral bromopyridine derivative that serves as a versatile building block in the synthesis of complex molecules for pharmaceutical and chemical applications.[1] Its utility in drug discovery and materials science is significant, with the chiral ethanamine side chain being instrumental in introducing stereocenters into target molecules.[1] Understanding the solubility of this compound in various organic solvents is a cornerstone for its effective use, influencing reaction kinetics, purification strategies, and the formulation of final products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering researchers to make informed decisions in their work. While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational principles and robust methodologies to determine its solubility in your solvent system of interest.

Core Principles Governing Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is the guiding principle in predicting solubility.[2][3] This means that substances with similar intermolecular forces and polarity tend to be soluble in one another.[3] Let's dissect the molecular structure of this compound to predict its solubility behavior.

Molecular Structure and Polarity Analysis:

-

Pyridine Ring: The pyridine ring is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom.[4] This nitrogen atom also has a lone pair of electrons, making it a hydrogen bond acceptor.

-

Bromo Group: The bromo substituent is electronegative, contributing to the overall polarity of the molecule.

-

Ethanamine Side Chain: The primary amine group (-NH2) is highly polar and can act as both a hydrogen bond donor and acceptor. This functional group significantly influences the molecule's ability to interact with polar solvents.

-

Alkyl Component: The ethyl group is nonpolar.

Intermolecular Forces at Play:

The solubility of this compound is dictated by a balance of the following intermolecular forces:

-

Hydrogen Bonding: The primary amine group is the most significant contributor to hydrogen bonding.

-

Dipole-Dipole Interactions: The polar pyridine ring and the bromo group lead to dipole-dipole interactions.

-

Van der Waals Forces: The entire molecule will exhibit van der Waals forces, with the nonpolar ethyl group and the aromatic ring contributing to these interactions.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the amine group and interact favorably with the polar pyridine ring. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Medium | These solvents are polar and can accept hydrogen bonds, but cannot donate them. They will readily dissolve the compound through dipole-dipole interactions. |

| Moderately Polar | Acetone, Ethyl Acetate | Medium | These solvents have a moderate polarity and can act as hydrogen bond acceptors. Solubility is expected to be good, but potentially less than in highly polar solvents. |

| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents makes them poor at solvating the polar functional groups of this compound. |

| Chlorinated | Dichloromethane, Chloroform | Medium to Low | While generally considered nonpolar, these solvents have some polar character and can interact with the solute. However, primary amines can be incompatible with chloroform and carbon tetrachloride.[5] |

Experimental Determination of Solubility: A Practical Guide

To obtain precise quantitative solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[6][7]

Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol: Shake-Flask Method

1. Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials with airtight seals

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration.

-

Inject the filtered saturated solution (diluted if necessary to fall within the calibration range) and determine its concentration from the calibration curve.[8][9]

-

-

Using UV-Vis Spectroscopy:

-

This method is applicable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent at the wavelength of maximum absorbance (λmax).

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Measure the absorbance of the filtered saturated solution (diluted if necessary) and determine its concentration using the Beer-Lambert law and the calibration curve.[10][11]

-

-

3. Calculation of Solubility:

Solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution factor

Logical Flow for Qualitative Solubility Assessment

For a rapid assessment of solubility, a systematic approach can be employed.

Caption: Decision tree for the qualitative assessment of solubility.

Safety and Handling

This compound should be handled with appropriate safety precautions.